2-Bromo-5-(difluoromethoxy)aniline

Medicinal Chemistry Physicochemical Properties Drug Design

2-Bromo-5-(difluoromethoxy)aniline (CAS 1261875-41-5) is a disubstituted aromatic amine featuring both a bromine atom and a difluoromethoxy (-OCF₂H) group on the aniline ring. It is a versatile building block in medicinal chemistry, where the -OCF₂H moiety is valued for its ability to act as a bioisostere and improve metabolic stability.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03
CAS No. 1261875-41-5
Cat. No. B3031023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(difluoromethoxy)aniline
CAS1261875-41-5
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)N)Br
InChIInChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2
InChIKeyMDGKCOGXZCYVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(difluoromethoxy)aniline (CAS 1261875-41-5): A Key Fluorinated Aniline Intermediate for Drug Discovery


2-Bromo-5-(difluoromethoxy)aniline (CAS 1261875-41-5) is a disubstituted aromatic amine featuring both a bromine atom and a difluoromethoxy (-OCF₂H) group on the aniline ring. It is a versatile building block in medicinal chemistry, where the -OCF₂H moiety is valued for its ability to act as a bioisostere and improve metabolic stability . The compound's primary role is as an intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research, a common application for this class of fluorinated anilines .

Why 2-Bromo-5-(difluoromethoxy)aniline Cannot Be Replaced by a Generic Aniline Building Block


In medicinal chemistry, the exact substitution pattern and electronic properties of an aromatic amine building block are critical determinants of a final drug candidate's activity, selectivity, and pharmacokinetics . The difluoromethoxy group offers a distinct lipophilic and hydrogen-bonding profile compared to a methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) group, while the bromine atom serves as a crucial synthetic handle for further functionalization via cross-coupling reactions . The specific 2-bromo-5-difluoromethoxy substitution pattern provides a unique combination of steric bulk, electron-withdrawing effects, and a vector for molecular elaboration that cannot be replicated by other regioisomers or differently substituted anilines. The following sections detail the specific, quantifiable properties that define its niche among related compounds.

Quantitative Evidence for Selecting 2-Bromo-5-(difluoromethoxy)aniline Over Its Analogs


Physicochemical Differentiation: pKa and Lipophilicity Profile

The electronic properties of the difluoromethoxy group directly impact the basicity of the aniline nitrogen. The predicted pKa of 1.58±0.10 for 2-Bromo-5-(difluoromethoxy)aniline is lower than that of unsubstituted aniline (pKa ≈ 4.6). This lower pKa is a direct consequence of the electron-withdrawing bromine and difluoromethoxy groups, which reduce the electron density on the amine. This property is critical for designing molecules with specific protonation states at physiological pH, influencing membrane permeability and target binding.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Versatility: The Ortho-Bromo Handle

The presence of a bromine atom ortho to the amine provides a versatile synthetic handle for further elaboration. This is a key differentiator from simple difluoromethoxy anilines lacking this halogen, such as 4-(difluoromethoxy)aniline, which requires a separate halogenation step before cross-coupling [1]. The bromine enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are essential for constructing complex pharmaceutical architectures.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Strategic Application Scenarios for 2-Bromo-5-(difluoromethoxy)aniline in R&D


Medicinal Chemistry: Optimizing Drug Candidate pKa and Lipophilicity

Leverage the unique electronic profile of 2-Bromo-5-(difluoromethoxy)aniline, specifically its predicted pKa of ~1.6, to design drug candidates where the amine's protonation state at physiological pH is critical. This is a key parameter for modulating target binding, membrane permeability, and reducing off-target activity related to basic amines .

Synthetic Chemistry: Direct Cross-Coupling for Library Synthesis

Use 2-Bromo-5-(difluoromethoxy)aniline as a pre-functionalized building block in palladium-catalyzed cross-coupling reactions. This streamlines the synthesis of diverse compound libraries, avoiding an extra halogenation step that would be necessary with a non-halogenated difluoromethoxy aniline [1].

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